N-(4-Phenylbutanoyl)-L-phenylalanine
Description
N-(4-Phenylbutanoyl)-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, where the amino group is acylated with a 4-phenylbutanoyl moiety. This modification alters the compound’s physicochemical properties, such as solubility, stability, and biological activity, making it relevant in pharmaceutical and biochemical research.
Properties
CAS No. |
86432-34-0 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO3/c21-18(13-7-12-15-8-3-1-4-9-15)20-17(19(22)23)14-16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,20,21)(H,22,23)/t17-/m0/s1 |
InChI Key |
WBHNICNVNQAUMP-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs of N-acylated L-phenylalanine derivatives, their synthesis routes, biological activities, and applications:
Physicochemical Properties
- Solubility: The 4-phenylbutanoyl group likely increases hydrophobicity compared to smaller acyl groups (e.g., acetyl or benzoyl), reducing aqueous solubility but enhancing lipid bilayer permeability.
- Stability : Bulky substituents like tert-butoxycarbonyl (Boc) or 3,3-dimethylbutyl (in neotame) improve metabolic stability against proteases .
Regulatory and Industrial Use
- Neotame : Approved as a food additive (sweetener) with strict purity criteria (97–102% anhydrous basis) and limits on impurities (e.g., ≤1.5% N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine) .
- Pharmaceutical Intermediates : Boc-protected derivatives (e.g., N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine) are critical for peptide synthesis due to their orthogonality in protecting group strategies .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., -NH₂ in p-aminobenzoyl derivatives) enhance antimicrobial activity, while electron-withdrawing groups (e.g., -NO₂) improve stability but may reduce bioavailability . Bulky acyl groups (e.g., 4-phenylbutanoyl) may sterically hinder enzymatic degradation, prolonging half-life in vivo .
Toxicity and Safety :
- Neotame’s safety profile is well-documented, with stringent limits on heavy metals (e.g., ≤1.0 ppm lead) and arsenic (≤4.0 ppm) . Analogous derivatives require similar purity assessments for pharmaceutical use.
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